Scientific Field: Pharmaceutical Chemistry
Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of novel compounds of the bis-(2,3,4-trimethoxybenzyl)propanediamines group.
Scientific Field: Structural Chemistry
Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine.
Methods of Application: The compound was readily prepared by cyclocondensation of propane-1,3-diamine with a mixture of (1H-1,2,4-triazol-1-yl)methanol and formaldehyde.
Scientific Field: Industrial Chemistry
Application Summary: Propane-1,3-diamine;hydrobromide is used in the synthesis of aliphatic diamines.
Methods of Application: The specific methods of application can vary depending on the desired end product.
Scientific Field: Organic Chemistry
Application Summary: Propane-1,3-diamine;hydrobromide is used in the preparation of 1,3-diamines.
Methods of Application: The preparation of 1,3-diamines typically involves the reaction of propane-1,3-diamine with other organic compounds.
Application Summary: Propane-1,3-diamine;hydrobromide is used as an intermediate in a variety of industrial applications.
Propane-1,3-diamine;hydrobromide is a chemical compound derived from propane-1,3-diamine, which is a simple aliphatic diamine. Its chemical formula is and it is often encountered as a hydrobromide salt. Propane-1,3-diamine itself is a colorless liquid with a fishy odor, highly hygroscopic and flammable, and it is soluble in water and many polar organic solvents . This compound plays a significant role in various biochemical pathways and industrial applications.
Due to the limited information on the specific applications of Propane-1,3-diamine;hydrobromide, a mechanism of action cannot be established at this time.
The hydrobromide form can also participate in salt formation reactions, enhancing its solubility in polar solvents .
Propane-1,3-diamine is involved in various biological processes. It serves as a catabolic byproduct of spermidine metabolism and acts as a precursor in the synthesis of beta-alanine. This compound is also known to interact with several enzymes, including:
Due to its toxicity upon exposure, it poses risks if ingested or absorbed through the skin.
The synthesis of propane-1,3-diamine;hydrobromide can be achieved through several methods:
These methods highlight the versatility of propane-1,3-diamine as both a reagent and an intermediate in organic synthesis.
Propane-1,3-diamine;hydrobromide has various applications across different fields:
Studies have shown that propane-1,3-diamine interacts with several biological systems:
Several compounds share structural similarities with propane-1,3-diamine;hydrobromide. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
1,2-Diaminopropane | C₃H₈N₂ | Isomeric form; less reactive than propane-1,3-diamine. |
Putrescine | C₄H₁₂N₂ | A biogenic amine involved in cellular processes; more toxic. |
Spermidine | C₇H₁₈N₄ | A polyamine that plays roles in cell growth; larger structure. |
Cadaverine | C₅H₁₄N₂ | Another biogenic amine; linked to putrefaction processes. |
Propane-1,3-diamine stands out due to its unique structure that allows for specific reactivity patterns not observed in its analogs. Its role as an intermediate in various synthetic pathways further emphasizes its importance in both biological and industrial contexts .
Propane-1,3-diamine hydrobromide (CAS 18773-03-0) is a derivative of 1,3-diaminopropane, a compound first synthesized in the mid-20th century during investigations into aliphatic diamines. The hydrobromide salt emerged as a stable alternative to the free base, particularly in pharmaceutical and materials science applications. Early research focused on its role as a precursor for heterocyclic compounds and coordination complexes. Its utility expanded in the 21st century with advancements in perovskite optoelectronics, where it serves as a structural modifier.
IUPAC Name:
Propane-1,3-diamine hydrobromide
Synonyms:
Molecular Formula:
C₃H₁₁BrN₂
Molecular Weight:
155.04 g/mol
Classification:
The compound is the hydrobromide salt of 1,3-diaminopropane (CAS 109-76-2), formed via protonation of both amine groups with hydrobromic acid. This modification enhances stability and solubility in polar solvents, critical for industrial applications. Key comparative properties:
Property | 1,3-Diaminopropane | Propane-1,3-diamine Hydrobromide |
---|---|---|
Boiling Point | 140°C | Decomposes >275°C |
Solubility in Water | Miscible | Highly soluble |
Hygroscopicity | High | Moderate |
Propane-1,3-diamine;hydrobromide, also known as 1,3-diaminopropane dihydrobromide or trimethylenediamine dihydrobromide, possesses the molecular formula C₃H₁₂Br₂N₂ with a molecular weight of 235.95 g/mol [8] [9] [10]. The compound represents the dihydrobromide salt form of the parent diamine, where both amino groups are protonated and neutralized by bromide anions [4] [11].
The structural configuration consists of a three-carbon aliphatic chain with amino groups positioned at the terminal carbons (positions 1 and 3) [1] [15]. In the hydrobromide salt form, the amino groups exist as positively charged ammonium centers (-NH₃⁺) that are electrostatically associated with bromide counterions [9] [10]. The systematic International Union of Pure and Applied Chemistry name for this compound is propane-1,3-diamine;dihydrobromide [9] [11].
The compound is assigned the Chemical Abstracts Service registry number 18773-03-0 [8] [9] [10]. The canonical Simplified Molecular Input Line Entry System representation is C(CN)CN.Br.Br, which illustrates the three-carbon backbone with terminal amino groups and the associated bromide ions [9] [11].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃H₁₂Br₂N₂ | [8] [9] [10] |
Molecular Weight | 235.95 g/mol | [8] [9] [10] |
Chemical Abstracts Service Number | 18773-03-0 | [8] [9] [10] |
International Union of Pure and Applied Chemistry Name | propane-1,3-diamine;dihydrobromide | [9] [11] |
Propane-1,3-diamine;hydrobromide typically manifests as a white to almost white crystalline powder at room temperature [8] [10]. The compound exhibits a solid physical state under standard conditions, contrasting with the parent diamine which exists as a colorless liquid [1] [23]. The crystalline morphology is characterized by a powder-to-crystal appearance, indicating the formation of well-defined crystalline structures upon solidification [8] [14].
The transformation from the liquid parent compound to the crystalline salt form occurs due to the ionic interactions between the protonated amino groups and the bromide counterions [8] [10]. These electrostatic interactions facilitate the formation of an ordered crystalline lattice structure that stabilizes the compound in its solid state [8].
The solubility characteristics of propane-1,3-diamine;hydrobromide are dominated by its ionic nature and the presence of polar functional groups [8] [21]. The compound demonstrates excellent solubility in water, a property that is enhanced compared to many organic compounds due to the ability of the ammonium groups to form hydrogen bonds with water molecules [8] [21].
The parent compound, 1,3-diaminopropane, is described as completely miscible with water and soluble in various organic solvents including alcohol, chloroform, benzene, and ether [23]. However, the hydrobromide salt form exhibits modified solubility characteristics due to its ionic nature [8]. The compound shows enhanced water solubility compared to neutral organic molecules of similar size due to ion-dipole interactions with polar solvents [21].
Solvent | Solubility | Reference |
---|---|---|
Water | Soluble | [8] [21] |
Polar organic solvents | Enhanced solubility due to ionic nature | [21] |
The thermal properties of propane-1,3-diamine;hydrobromide reflect the stability conferred by the ionic salt formation [8]. The compound requires storage at room temperature, with recommendations for cool and dark storage conditions below 15°C to maintain optimal stability [8]. The salt formation enhances the thermal stability compared to the parent diamine, which has a significantly lower melting point of -12°C [23] [24].
The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding environment [8] [23]. This characteristic necessitates storage under inert gas conditions to prevent moisture uptake that could affect the compound's stability and handling properties [8]. The hygroscopic nature is attributed to the ionic character of the compound and the ability of the ammonium groups to interact with atmospheric water vapor [8].
Temperature stability studies indicate that the compound maintains its structural integrity under normal storage conditions, but precautions must be taken to avoid exposure to high humidity environments [8]. The thermal decomposition behavior has not been extensively characterized in the available literature, but the ionic nature of the compound suggests enhanced thermal stability compared to the free base form [8].
Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for propane-1,3-diamine;hydrobromide through analysis of both proton and carbon environments [8] [25] [26]. The proton Nuclear Magnetic Resonance spectrum of the parent 1,3-diaminopropane in deuterated water shows characteristic signals that can be used to understand the hydrobromide salt structure [26].
In the proton Nuclear Magnetic Resonance spectrum, the methylene protons adjacent to the amino groups typically appear as triplets due to coupling with the central methylene group [25] [26]. The central methylene protons appear as a quintet resulting from coupling with the four equivalent neighboring protons [25] [26]. The amino protons in the salt form exchange rapidly with the solvent, particularly in aqueous solutions, which affects their observation in the spectrum [26].
The Nuclear Magnetic Resonance spectral analysis confirms the structural integrity of the three-carbon chain and the positioning of the amino groups at the terminal positions [25] [26]. The chemical shifts and coupling patterns are consistent with the proposed structural configuration of the compound [25] [26].
Infrared spectroscopy of propane-1,3-diamine;hydrobromide reveals characteristic vibrational modes associated with the aliphatic carbon-hydrogen bonds, nitrogen-hydrogen stretching, and carbon-carbon stretching vibrations [9]. The formation of the hydrobromide salt introduces additional spectroscopic features related to the protonated amino groups and ionic interactions [9].
The infrared spectrum typically shows strong absorption bands in the region corresponding to nitrogen-hydrogen stretching vibrations of the ammonium groups, which appear at higher frequencies compared to the neutral amino groups in the parent compound [9]. Carbon-hydrogen stretching vibrations from the propyl chain appear in the characteristic aliphatic region of the spectrum [9].
Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes and molecular symmetry elements [9]. The spectroscopic data confirms the structural assignments and provides fingerprint identification for the compound [9].
Mass spectrometric analysis of propane-1,3-diamine;hydrobromide and related compounds provides insights into the fragmentation behavior and structural confirmation [25] [30]. The mass spectrum of the parent 1,3-diaminopropane shows a molecular ion peak at mass-to-charge ratio 74, corresponding to the molecular formula C₃H₁₀N₂ [25].
Common fragmentation patterns observed in the mass spectrum include the loss of amino groups and fragmentation of the carbon chain [25] [30]. Base peaks typically occur at mass-to-charge ratio 30, corresponding to the formation of CH₂=NH₂⁺ fragments [25]. Additional significant peaks appear at mass-to-charge ratios 28 and 18, representing various fragmentation products of the aliphatic chain and amino groups [25].
The fragmentation patterns provide structural confirmation and can be used for identification and purity assessment of the compound [25] [30]. The mass spectrometric data supports the proposed molecular structure and composition [25] [30].
Mass-to-charge ratio | Relative Intensity | Fragment Assignment | Reference |
---|---|---|---|
74 | Molecular ion | C₃H₁₀N₂⁺ | [25] |
30 | 100.0 | CH₂=NH₂⁺ | [25] |
28 | 16.1 | C₂H₄⁺ | [25] |
18 | 20.7 | NH₄⁺ | [25] |
The properties of propane-1,3-diamine;hydrobromide can be better understood through comparison with structurally related diamine hydrobromide salts [33] [37] [38]. Ethylenediamine dihydrobromide, with the molecular formula C₂H₁₀Br₂N₂ and molecular weight 221.92 g/mol, represents the two-carbon analog [37] [38]. This compound exhibits similar crystalline morphology, appearing as white to light yellow crystalline powder [38] [42].
The solubility characteristics show similar trends across the diamine hydrobromide series, with all compounds demonstrating good water solubility due to their ionic nature [33] [37] [38]. Ethylenediamine dihydrobromide shows a significantly higher melting point of 350°C compared to the thermal properties of longer-chain analogs [38]. This trend reflects the influence of chain length on intermolecular interactions and crystal packing efficiency [33].
Butane-1,4-diamine dihydrochloride, while containing chloride rather than bromide counterions, provides insight into the effects of counterion selection [40] [43]. The dihydrochloride salt exhibits a melting point of 280°C with decomposition, indicating thermal stability characteristics [40] [44]. The molecular weight difference between chloride and bromide salts affects the overall physical properties and handling characteristics [40] [43].
Pentane-1,5-diamine dihydrochloride, representing the five-carbon chain analog, demonstrates how chain length influences physical properties [44]. The longer aliphatic chain results in modified solubility characteristics and thermal behavior compared to the three-carbon propane derivative [41] [44].
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Reference |
---|---|---|---|---|
Ethylenediamine dihydrobromide | C₂H₁₀Br₂N₂ | 221.92 | 350°C | [38] |
Propane-1,3-diamine dihydrobromide | C₃H₁₂Br₂N₂ | 235.95 | Not specified | [8] [9] [10] |
Butane-1,4-diamine dihydrochloride | C₄H₁₄Cl₂N₂ | 161.07 | 280°C (decomposition) | [40] [44] |
Pentane-1,5-diamine dihydrochloride | C₅H₁₆Cl₂N₂ | 175.1 | 260-262°C | [44] |